N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1031591-47-5
VCID: VC4491981
InChI: InChI=1S/C24H19N5O3/c1-32-18-10-7-15(8-11-18)14-25-23(30)17-9-12-19-20(13-17)29-22(26-24(19)31)21(27-28-29)16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,25,30)
SMILES: COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5
Molecular Formula: C24H19N5O3
Molecular Weight: 425.448

N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

CAS No.: 1031591-47-5

Cat. No.: VC4491981

Molecular Formula: C24H19N5O3

Molecular Weight: 425.448

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide - 1031591-47-5

Specification

CAS No. 1031591-47-5
Molecular Formula C24H19N5O3
Molecular Weight 425.448
IUPAC Name N-[(4-methoxyphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C24H19N5O3/c1-32-18-10-7-15(8-11-18)14-25-23(30)17-9-12-19-20(13-17)29-22(26-24(19)31)21(27-28-29)16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,25,30)
SMILES COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5

Introduction

Structural Characteristics

Molecular Architecture

The compound features a triazolo[1,5-a]quinazoline scaffold substituted at positions 3 (phenyl), 5 (oxo), and 8 (4-methoxybenzyl carboxamide). Key structural attributes include:

PropertyValue
CAS Number1031591-47-5
Molecular FormulaC24H19N5O3\text{C}_{24}\text{H}_{19}\text{N}_5\text{O}_3
Molecular Weight425.448 g/mol
IUPAC NameN-[(4-Methoxyphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5

The triazole ring (positions 1,2,3) fused to the quinazoline system enhances rigidity, while the 4-methoxybenzyl group contributes to lipophilicity and target binding .

Spectroscopic Data

Characterization via NMR (1H^1\text{H}, 13C^{13}\text{C}), FT-IR, and HRMS confirms the structure. Key signals include:

  • 1H^1\text{H} NMR: Methoxy protons at δ 3.8 ppm, aromatic protons between δ 7.2–8.3 ppm, and amide NH at δ 10.1 ppm .

  • FT-IR: Stretching vibrations for C=O (1670 cm1^{-1}) and N-H (3320 cm1^{-1}) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions (Scheme 1):

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with acyl chlorides .

  • Triazole Integration: Click chemistry via copper-catalyzed azide-alkyne cycloaddition .

  • Functionalization: Introduction of 4-methoxybenzyl and phenyl groups via nucleophilic substitution .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Chloroacetyl chloride, Et3_3N, DCM85–90
2NaN3_3, THF/H2_2O95
34-Methyl-4H-1,2,4-triazole-3-thiol, K2_2CO3_3, acetone73–88

Purification via column chromatography (silica gel) or recrystallization (ethanol) ensures >95% purity .

Pharmacological Properties

Anticancer Activity

In vitro studies highlight potent cytotoxicity against cancer cell lines:

Table 2: Cytotoxic Activity (IC50_{50}, μM)

Cell LineIC50_{50}Reference
MCF-70.08–1.45
HCT1160.14
PC-30.85

Mechanistically, the compound inhibits VEGFR-2 (IC50_{50}: 4.2 nM) and EGFR tyrosine kinase via hydrogen bonding with Met769 and Lys721 residues .

Apoptosis and Cell Cycle Arrest

At 10 μM, it induces G1-phase arrest in MCF-7 cells, upregulating pro-apoptotic genes (BAX, p53) and downregulating BCL-2 . Reactive oxygen species (ROS) generation further potentiates cytotoxicity .

Molecular Interactions and Docking Studies

Target Binding

Docking simulations (PDB: 1M17) reveal binding to the ATP pocket of EGFR:

  • Triazole N2 forms a hydrogen bond with Lys721 (3.04 Å).

  • Quinazoline N1 interacts with Met769 (3.13 Å) .

Figure 1: Predicted binding pose (generated via Discovery Studio) .

Challenges and Limitations

Solubility and Bioavailability

Aqueous solubility remains uncharacterized, limiting formulation options. Structural modifications (e.g., PEGylation) are proposed to enhance pharmacokinetics .

Selectivity Issues

Off-target effects on AXL and NTRK1 kinases (IC50_{50}: 110–1400 nM) necessitate selectivity optimization .

Future Directions

  • Derivatization: Explore fluorinated analogs to improve metabolic stability .

  • In Vivo Studies: Evaluate efficacy in xenograft models (e.g., EBC-1) .

  • Combination Therapies: Pair with checkpoint inhibitors to enhance immune response .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator